molecular formula C10H11NO2 B13008437 3-Acetyl-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one

3-Acetyl-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one

Cat. No.: B13008437
M. Wt: 177.20 g/mol
InChI Key: FRFNLNCFPHKGQN-UHFFFAOYSA-N
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Description

3-Acetyl-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one is a heterocyclic compound with a unique structure that combines a cyclopentane ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one typically involves cyclocondensation reactions. One effective method involves the reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both the reagent and the catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

3-Acetyl-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of corrosion inhibitors for metals.

Mechanism of Action

The mechanism of action of 3-Acetyl-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetyl-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one is unique due to its specific acetyl group, which can influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

3-acetyl-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one

InChI

InChI=1S/C10H11NO2/c1-6(12)8-5-7-3-2-4-9(7)11-10(8)13/h5H,2-4H2,1H3,(H,11,13)

InChI Key

FRFNLNCFPHKGQN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(CCC2)NC1=O

Origin of Product

United States

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